

# ABBV-712: A Comparative Efficacy Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of **ABBV-712**, a selective Tyrosine Kinase 2 (TYK2) inhibitor, with alternative therapies in relevant disease models. The data presented is intended to offer an objective overview to inform research and development decisions in the field of autoimmune and inflammatory diseases.

#### **Mechanism of Action: Selective TYK2 Inhibition**

**ABBV-712** is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This selective action is crucial as TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By blocking these pathways, **ABBV-712** aims to modulate the downstream inflammatory cascade implicated in various autoimmune diseases.

A key comparator in this guide is Deucravacitinib (BMS-986165), another selective TYK2 inhibitor that also targets the pseudokinase domain and has been approved for the treatment of psoriasis. Additionally, SAR-20347, a dual inhibitor of TYK2 and JAK1, is included to provide a broader context of kinase inhibition in similar disease models.

### **Efficacy in a Mouse Model of Dermatitis**



The imiquimod-induced dermatitis model in mice is a well-established preclinical model that recapitulates many features of human psoriasis, including skin inflammation and epidermal thickening. The efficacy of **ABBV-712** and comparator compounds in this model is summarized below.

| Compound                        | Dosage        | Administration<br>Route | Key Efficacy<br>Endpoint       | Result                                                                            |
|---------------------------------|---------------|-------------------------|--------------------------------|-----------------------------------------------------------------------------------|
| ABBV-712                        | 100 mg/kg     | Oral                    | Reduction in ear thickness     | 61% reduction at day 11                                                           |
| Deucravacitinib<br>(BMS-986165) | 30 mg/kg      | Oral                    | Reduction in PASI score        | Significant<br>improvement in<br>psoriasis<br>symptoms                            |
| SAR-20347                       | Not specified | Not specified           | Reduction in disease pathology | Striking decrease in keratinocyte activation and pro-inflammatory cytokine levels |

## Efficacy in the IL-12/IL-18-Induced IFN-y Model

This in vivo model assesses the ability of a compound to inhibit the production of Interferongamma (IFN-y), a key cytokine in Th1-mediated inflammatory responses, following stimulation with IL-12 and IL-18.



| Compound                        | Dosage        | Administration<br>Route | Key Efficacy<br>Endpoint                                                                     | Result                                       |
|---------------------------------|---------------|-------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------|
| ABBV-712                        | 30 mg/kg      | Oral                    | Reduction in serum IFN-y                                                                     | 77% reduction                                |
| 100 mg/kg                       | Oral          | 84% reduction           |                                                                                              |                                              |
| 300 mg/kg                       | Oral          | 95% reduction           | _                                                                                            |                                              |
| 600 mg/kg                       | Oral          | 99% reduction           |                                                                                              |                                              |
| Deucravacitinib<br>(BMS-986165) | Not specified | Not specified           | Inhibition of IL-<br>12/IL-18-induced<br>IFN-y production<br>(ex vivo, human<br>whole blood) | Dose- and concentration-dependent inhibition |
| SAR-20347                       | Not specified | Not specified           | Reduction in IL-<br>12 induced IFN-y<br>production                                           | Significant reduction                        |

# **Experimental Protocols Imiquimod-Induced Dermatitis Mouse Model**

This protocol is a generalized representation based on common practices and may not reflect the exact methodology used for each compound.

- Animals: BALB/c or C57BL/6 mice are typically used.
- Induction of Dermatitis: A daily topical dose of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and/or ear of the mice for a period of 5 to 7 consecutive days.
- Treatment: Test compounds (e.g., ABBV-712, Deucravacitinib) or vehicle are administered orally or topically at specified dosages and schedules.
- Efficacy Assessment:



- Ear Thickness: Measured daily using a digital caliper. The percentage reduction in ear thickness in treated versus vehicle groups is a primary endpoint.
- Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema (redness), scaling, and induration (thickness).
- Histology: At the end of the study, skin samples are collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

### IL-12/IL-18-Induced IFN-y Production in Mice

This protocol is a generalized representation and may vary between studies.

- Animals: C57BL/6 mice are commonly used.
- Treatment: Mice are pre-treated with the test compound (e.g., **ABBV-712**) or vehicle via the intended route of administration (e.g., oral gavage).
- Induction of IFN-y: Recombinant murine IL-12 and IL-18 are administered intraperitoneally or intravenously.
- Sample Collection: Blood samples are collected at specified time points after cytokine administration.
- Efficacy Assessment: Serum is isolated from the blood samples, and IFN-γ levels are quantified using an enzyme-linked immunosorbent assay (ELISA). The percentage inhibition of IFN-γ production in the treated groups is calculated relative to the vehicle-treated control group.

# Visualizing the TYK2 Signaling Pathway and Experimental Workflow

To further illustrate the mechanism of action and the experimental designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway Inhibition by ABBV-712.





Click to download full resolution via product page

Caption: Preclinical Efficacy Evaluation Workflow for ABBV-712.

 To cite this document: BenchChem. [ABBV-712: A Comparative Efficacy Analysis in Preclinical Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#validating-abbv-712-efficacy-in-different-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com